REACTION_CXSMILES
|
S(Cl)(Cl)=O.[Br:5][C:6]1[C:7]([O:18][CH3:19])=[C:8]([C:12]([O:16][CH3:17])=[C:13]([Cl:15])[CH:14]=1)[C:9]([OH:11])=O.C1(C)C=CC=CC=1.[NH2:27][CH2:28][CH:29]1[CH2:33][CH2:32][CH2:31][N:30]1[CH2:34][CH3:35]>C(C(C)=O)C.CCOCC>[CH2:34]([N:30]1[CH2:31][CH2:32][CH2:33][CH:29]1[CH2:28][NH:27][C:9](=[O:11])[C:8]1[C:12]([O:16][CH3:17])=[C:13]([Cl:15])[CH:14]=[C:6]([Br:5])[C:7]=1[O:18][CH3:19])[CH3:35]
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Name
|
|
Quantity
|
20 mL
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Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
3-bromo-5-chloro-2,6-dimethoxybenzoic acid
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Quantity
|
11.82 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=C(C(=O)O)C(=C(C1)Cl)OC)OC
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
5.13 g
|
Type
|
reactant
|
Smiles
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NCC1N(CCC1)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)C(=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Type
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CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated on a steam bath for 1 hour
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Duration
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1 h
|
Type
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CUSTOM
|
Details
|
The solvent and excess thionyl chloride is evaporated at reduced pressure
|
Type
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DISSOLUTION
|
Details
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The residue is dissolved in 50 ml of dry methyl ethyl ketone
|
Type
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ADDITION
|
Details
|
The solution is added dropwise
|
Type
|
ADDITION
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Details
|
is added
|
Type
|
CUSTOM
|
Details
|
The obtained semisolid product is separated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 300 ml of water
|
Type
|
ADDITION
|
Details
|
Sodium hydroxide solution is added
|
Type
|
TEMPERATURE
|
Details
|
cooling in ice
|
Type
|
CUSTOM
|
Details
|
The precipitate is collected
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
|
Smiles
|
C(C)N1C(CCC1)CNC(C1=C(C(=CC(=C1OC)Cl)Br)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |